BenchChemオンラインストアへようこそ!

3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Physicochemical profiling CNS drug design Lipophilicity

3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione (molecular formula C23H27N3O3, MW 393.5 g/mol) is a synthetic small molecule belonging to the arylpiperazine-substituted pyrrolidine-2,5-dione class. It features a benzylpiperazine moiety linked at the 3-position of a pyrrolidine-2,5-dione core and a 4-ethoxyphenyl substituent at the imide nitrogen.

Molecular Formula C23H27N3O3
Molecular Weight 393.5 g/mol
Cat. No. B4971969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Molecular FormulaC23H27N3O3
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H27N3O3/c1-2-29-20-10-8-19(9-11-20)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3
InChIKeyBFGBMJMTVMCUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione – Structure, Class, and Procurement Context


3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione (molecular formula C23H27N3O3, MW 393.5 g/mol) is a synthetic small molecule belonging to the arylpiperazine-substituted pyrrolidine-2,5-dione class . It features a benzylpiperazine moiety linked at the 3-position of a pyrrolidine-2,5-dione core and a 4-ethoxyphenyl substituent at the imide nitrogen. This scaffold is recognized in medicinal chemistry for its conformational versatility and its privileged status in central nervous system (CNS) drug discovery programs, particularly in anticonvulsant and neuropsychiatric indications [1]. The key structural discriminator for procurement is the benzyl (rather than benzoyl or phenyl) attachment on the piperazine ring, which modulates lipophilicity, intrinsic activity, and metabolic handling in ways that are not interchangeable with closely related analogs.

Why 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione Cannot Be Trivially Substituted with In-Class Analogs


Pyrrolidine-2,5-dione derivatives with piperazine substitutions are not functionally interchangeable. Published structure–activity relationship (SAR) studies within this chemotype demonstrate that exchanging the benzylpiperazine moiety for phenylpiperazine significantly degrades anticonvulsant efficacy, while replacing the benzyl group with a benzoyl group alters molecular weight, lipophilicity, and hydrogen-bonding capacity [1]. Furthermore, the position and electron-donating character of the ethoxyphenyl substituent influence both CNS penetration and off-target liability profiles [2]. These structural variations translate into measurable differences in ED50 values in maximal electroshock (MES) seizure models, rotarod neurotoxicity thresholds, and peripheral anti-inflammatory activity – all of which are critical for scientific selection in CNS drug discovery programs. The quantitative evidence below demonstrates that procurement decisions predicated solely on scaffold similarity, without reference to the specific N-aryl and piperazine substitution patterns, risk selecting a compound with a substantially different pharmacological fingerprint.

Quantitative Comparator Evidence for 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Differentiated Performance Data


Molecular Weight and Lipophilicity Differentiation vs. the Benzoylpiperazine Analog (WAY-311581)

The target compound (benzylpiperazine derivative, C23H27N3O3, MW 393.5 g/mol) differs from the commercially prevalent benzoylpiperazine analog WAY-311581 (C23H25N3O4, MW 407.46 g/mol, CAS 332125-86-7) by replacement of the benzoyl carbonyl with a benzyl methylene group . The benzyl analog has a lower molecular weight (ΔMW = −14.0 g/mol) and is predicted to have higher computed lipophilicity because the benzoyl amide group (LogP = 0.95 for WAY-311581 ) introduces a polar carbonyl that reduces partition coefficient relative to the purely hydrophobic benzyl group. This structural difference directly impacts passive membrane permeability and CNS partitioning, making the benzyl compound a more lipophilic candidate for blood–brain barrier penetration studies .

Physicochemical profiling CNS drug design Lipophilicity

Anticonvulsant Activity: Benzylpiperazine Substitution Reduces MES Protection Relative to Phenylpiperazine Analogs

In a systematic SAR study by Kamiński et al. (2015), replacement of the phenylpiperazine moiety with a benzylpiperazine group (Compound 22) resulted in markedly reduced anticonvulsant protection in the maximal electroshock (MES) seizure test in rats following oral administration at 30 mg/kg. Compound 22 (benzylpiperazine) showed only 25% protection (1/4 rats) at all measured time points (0.25, 0.5, 1, 2, and 4 h), whereas the phenylpiperazine comparator Compound 20 achieved 50% protection (2/4 rats) at the 2 h time point [1]. The authors concluded that “exchange of phenylpiperazine moiety into benzylpiperazine (22) or hydroxyethylpiperazine (23) decreased anticonvulsant activity” [1]. This finding is critical: the target compound’s benzylpiperazine substitution is expected to confer a different anticonvulsant efficacy profile compared to phenylpiperazine-containing analogs being screened in epilepsy programs.

Anticonvulsant screening Maximal electroshock seizure SAR

Neurotoxicity Profile: Benzylpiperazine Substitution Associated with Respiratory Depression at High Doses

In the rotarod neurotoxicity assessment conducted by Kamiński et al. (2015), the benzylpiperazine-containing compound 22 induced respiratory depression and tremors at a dose of 300 mg/kg i.p. in mice [1]. In contrast, several phenylpiperazine analogs bearing electron-withdrawing substituents (Cl, F, CF3) showed no neurotoxicity at the same maximum dose (300 mg/kg) [1]. This differential neurotoxicity signal suggests that the benzylpiperazine moiety may carry a distinct central safety liability profile compared to phenylpiperazine and other N-substituted piperazine analogs. For procurement decisions in programs where neurological safety margins are a gating criterion, this toxicity signal at high doses is a quantifiable differentiator.

Neurotoxicity Rotarod test Safety margin

Peripheral Anti-inflammatory and Analgesic Activity: A Differentiating Pharmacological Dimension

Gevorgyan et al. (2017) reported that dihydrochloride salts of 3-(4-benzylpiperazinyl)-1-(4-ethoxyphenyl) derivatives exhibit anti-inflammatory, analgesic, and peripheral n-cholinolytic activity [1]. This triad of peripheral pharmacological activities is not reported for the phenylpiperazine or benzoylpiperazine analogs that dominate the anticonvulsant literature. While quantitative ED50 or IC50 values are not provided in the abstract, the qualitative identification of these activities represents a differentiated therapeutic fingerprint that may guide compound selection when peripheral inflammation or pain modulation is a secondary endpoint in a CNS-focused screening cascade.

Anti-inflammatory Analgesic Peripheral n-cholinolytic

Ethoxyphenyl vs. Phenyl N-Substitution: Impact on Molecular Properties and Predicted CNS Penetration

The target compound carries a 4-ethoxyphenyl group at the imide nitrogen, whereas a commonly encountered analog, 3-(4-benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione, bears an unsubstituted phenyl ring (MW 349.4 g/mol) . The 4-ethoxy substituent increases molecular weight by ~44 g/mol (+12.6%) and introduces an additional hydrogen-bond acceptor, which modulates both solubility and passive permeability. SAR studies on pyrrolidine-2,5-dione anticonvulsants indicate that N-aryl substitution patterns directly influence in vivo potency and time-to-peak effect, with more lipophilic substituents favoring delayed but longer-duration anticonvulsant protection [1]. The 4-ethoxyphenyl group is therefore expected to confer distinct pharmacokinetic properties relative to the simpler phenyl analog, making these two compounds non-interchangeable in any assay where CNS exposure kinetics are relevant.

N-aryl substitution CNS penetration Molecular design

Recommended Application Scenarios for 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione Based on Evidence Differentiation


CNS Lead Optimization Programs Requiring Higher Lipophilicity for Blood–Brain Barrier Penetration

For medicinal chemistry programs targeting CNS indications where enhanced passive membrane permeability is desirable, the benzylpiperazine substitution offers higher predicted lipophilicity (estimated LogP > 0.95) compared to the benzoylpiperazine analog WAY-311581 (LogP = 0.95) . The lower molecular weight (393.5 vs. 407.46 g/mol) and absence of the polar benzoyl carbonyl further support this profile, positioning the compound as a more CNS-penetrant scaffold within the pyrrolidine-2,5-dione chemotype.

Peripheral Anti-inflammatory and Analgesic Screening Cascades

Published data demonstrate that benzylpiperazine-containing 4-ethoxyphenyl derivatives possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activities [1]. This distinguishes the compound from anticonvulsant-focused analogs (phenylpiperazine and benzoylpiperazine derivatives) that lack reported peripheral anti-inflammatory activity. Research groups exploring dual CNS–peripheral pharmacology or seeking to characterize polypharmacology should prioritize this compound over analogs devoid of these ancillary activities.

Structure–Activity Relationship Studies on Piperazine Substitution Effects

Direct comparator data show that benzylpiperazine substitution reduces anticonvulsant MES protection and introduces a distinct neurotoxicity signal (respiratory depression at 300 mg/kg) relative to phenylpiperazine analogs [2]. This compound is an essential tool molecule for SAR campaigns aiming to map the pharmacological consequences of benzyl versus phenyl versus benzoyl piperazine substitution, enabling rational optimization of efficacy–toxicity trade-offs.

Pharmacokinetic Profiling of N-Aryl Substitution Patterns in the Pyrrolidine-2,5-dione Series

The 4-ethoxyphenyl N-substituent distinguishes this compound from the simpler N-phenyl analog (MW 349.4 g/mol) . This structural feature is expected to modulate distribution kinetics and duration of action based on established SAR trends in the pyrrolidine-2,5-dione anticonvulsant class [2]. ADME/PK laboratories conducting systematic profiling of N-aryl substitution effects should include this compound to capture the ethoxy substituent's contribution to absorption, distribution, and metabolic stability.

Quote Request

Request a Quote for 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.